molecular formula C11H9N3O2S B5441560 6-(4-nitrophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole

6-(4-nitrophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole

Cat. No. B5441560
M. Wt: 247.28 g/mol
InChI Key: BIJNJGZDLCJHOJ-UHFFFAOYSA-N
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Description

6-(4-Nitrophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole is a compound of interest within the realm of organic chemistry, specifically within studies aimed at developing novel therapeutic agents or understanding chemical reactivity and interactions. This compound belongs to the class of nitroimidazothiazoles, which have been explored for their potential applications across various fields, including medicine and materials science.

Synthesis Analysis

The synthesis of nitroimidazothiazoles, including 6-(4-nitrophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole, typically involves the reaction of 2-bromo-4-nitroimidazole with substituted thiiranes in the presence of diisopropylethylamine, leading to high yields of the desired product. This method provides a facile route to accessing a variety of nitroimidazothiazole derivatives by varying the substituents on the thiirane (Thompson et al., 2017).

Molecular Structure Analysis

The molecular structure of nitroimidazothiazoles has been elucidated through various spectroscopic techniques, including NMR, mass spectrometry, and X-ray crystallography. These studies confirm the presence of the nitro group attached to the imidazole ring and the thiazole moiety, contributing to the unique chemical properties of these compounds (Andreani et al., 1997).

Chemical Reactions and Properties

Nitroimidazothiazoles exhibit a range of chemical reactions, including ring-ring interconversions and rearrangements under various conditions. These reactions often lead to the formation of novel heterocyclic structures with potential biological activity. The reactivity is influenced by the presence of the nitro group and the specific substituents on the thiazole ring, which can affect the yield and outcome of these transformations (Billi et al., 1999).

Mechanism of Action

While the exact mechanism of action for “6-(4-nitrophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole” is not specified, compounds of the imidazo[2,1-b]thiazole class have been found to exhibit a wide range of biological activities . For instance, some compounds have shown promising anticancer activities .

Future Directions

Research into imidazo[2,1-b]thiazole derivatives is ongoing, with many studies focusing on their potential biological activities . Future research may focus on exploring their potential as therapeutic agents for various diseases .

properties

IUPAC Name

6-(4-nitrophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c15-14(16)9-3-1-8(2-4-9)10-7-13-5-6-17-11(13)12-10/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJNJGZDLCJHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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